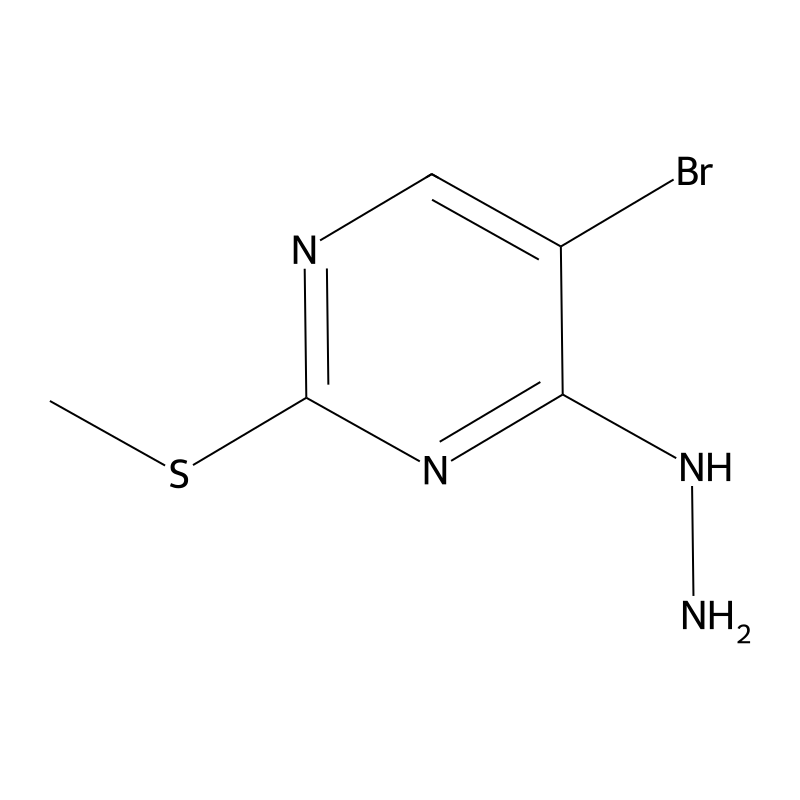

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Pyrimidine compounds, including “5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are used in the synthesis of a wide range of biologically active compounds .

Method of Application: The synthesis of pyrimidine derivatives often involves a one-pot three-components method, which can produce 2,4-di- and 2,4,6-trisubstituted pyrimidines in moderate to good yields .

Results and Outcomes: The outcomes of these syntheses are diverse, as pyrimidine derivatives have been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .

Radiosensitizers in Cancer Treatment

Modified uridine derivatives, such as “5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine”, have been proposed as radiosensitizers and are currently being researched . These molecules are incorporated into DNA, where radical species may form that cause DNA damage .

Method of Application: The study of electron attachment to these uracil derivatives involves the use of quadrupole mass spectrometry to detect the anionic products of dissociative electron attachment (DEA). The experimental results are supported by quantum chemical calculations .

Results and Outcomes: Experimentally, it was found that these uracil derivatives predominantly capture low-energy electrons with kinetic energies near 0 eV . This research could potentially lead to more effective treatments for cancer, particularly in hypoxic tumor environments .

Heterocyclic Building Blocks

“5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine” is a heterocyclic compound that can be used as a building block in the synthesis of various complex molecules .

Method of Application: This compound can be used in various organic reactions to construct more complex molecules. The specific reactions and procedures would depend on the target molecule .

Antibacterial Evaluation

Thiazolo[4,5-d]pyrimidines, which can be synthesized from compounds like “5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine”, have been evaluated for their antibacterial properties .

Method of Application: The synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF .

Results and Outcomes: The synthesized compounds were subjected to antibacterial evaluations. Thiazolopyrimidine derivatives have been found to possess anti-inflammatory, antimicrobial, antiviral, and antitumor activities .

Chemical Building Block

“5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine” can be used as a chemical building block in the synthesis of various complex molecules .

Safety and Handling

Method of Application: When handling this compound, it’s recommended to wear protective gloves, protective clothing, eye protection, and face protection .

Results and Outcomes: Proper safety measures can prevent potential health hazards associated with the handling of "5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine" .

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine is an organic compound characterized by the molecular formula and a molecular weight of 235.1 g/mol. This compound features a pyrimidine ring substituted with a bromine atom at the fifth position, a hydrazinyl group at the fourth position, and a methylthio group at the second position. The unique combination of these functional groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The compound can be oxidized to form oxides or hydroxyl derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert the hydrazinyl group into an amine, typically using sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atom can undergo nucleophilic substitution with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Common Reagents and Conditions- Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

- Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

- Nucleophiles for substitution: Amines, thiols, alkoxides.

Research indicates that 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its hydrazinyl group allows for interactions with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The compound has been investigated for its potential as a radiosensitizer and is being explored for various therapeutic applications .

The synthesis of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine typically involves:

- Starting Material: 5-Bromo-2-(methylthio)pyrimidine.

- Reagent: Hydrazine hydrate.

- Reaction Conditions: The reaction is performed under reflux in solvents like ethanol or methanol.

- Isolation and Purification: After cooling, the product is isolated through filtration and purified by recrystallization.

In industrial settings, these methods are scaled up to optimize yield and purity using industrial-grade reagents and solvents .

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine serves several purposes:

- Organic Synthesis: Acts as a building block for more complex organic molecules.

- Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its biological activities.

- Chemical Industry: Utilized in producing specialty chemicals and materials .

The interaction studies of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine focus on its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction may lead to enzyme inhibition or disruption of cellular pathways, making it a candidate for further research in drug development and therapeutic applications.

Several compounds share structural similarities with 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine:

| Compound Name | Key Differences |

|---|---|

| 5-Bromo-2-(methylthio)pyrimidine | Lacks the hydrazinyl group; less reactive in certain reactions |

| 4-Hydrazinyl-2-(methylthio)pyrimidine | Lacks bromine; affects substitution reactions |

| 5-Bromo-4-amino-2-(methylthio)pyrimidine | Contains an amino group instead of hydrazinyl |

| 5-Bromo-2-(methylsulfonyl)pyrimidine | Contains a sulfonyl group; alters chemical properties |

| 5-Bromo-4-methyl-2-(methylthio)pyrimidine | Contains a methyl group instead of hydrazinyl |

Uniqueness

The uniqueness of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine lies in its specific combination of bromine and hydrazinyl groups, which enhances its reactivity and potential applications compared to other similar compounds.

Multi-Step Synthesis Optimization Strategies

The synthesis of 5-bromo-4-hydrazinyl-2-(methylthio)pyrimidine typically involves sequential functionalization of the pyrimidine core. A common approach begins with halogenation at the 5-position, followed by thioether formation at the 2-position, and subsequent hydrazine introduction at the 4-position. For instance, 5-bromo-2-chloropyrimidine serves as a key intermediate, where chlorine at the 2-position is displaced by methylthio groups via nucleophilic aromatic substitution (SNAr) using methyl mercaptan in dimethylformamide (DMF) at 50°C for 3 hours. This step achieves a 75% yield after purification by column chromatography. Subsequent hydrazine incorporation at the 4-position is facilitated by reacting 5-bromo-2-(methylthio)pyrimidine with hydrazine hydrate under controlled conditions.

Optimization of reaction sequences is critical. For example, reversing the order of thioether and hydrazine introduction may lead to competing side reactions due to the nucleophilic nature of hydrazine. Studies demonstrate that prioritizing halogenation and thioether formation before hydrazine addition minimizes byproducts such as disulfide linkages or over-substitution. Temperature modulation, particularly maintaining reactions at 0–5°C during hydrazine hydrate addition, further enhances selectivity.

Hydrazine Incorporation Techniques in Pyrimidine Ring Systems

Hydrazine functionalization at the 4-position of pyrimidines is achieved through direct substitution or condensation reactions. A validated method involves treating 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate in methanol at 0–5°C, yielding 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine with 83% efficiency. Triethylamine is often added to neutralize HCl generated during the reaction, preventing protonation of hydrazine and ensuring nucleophilic attack at the 4-position.

Alternative approaches include solvent-free condensation, where hydrazine hydrate reacts with thioxopyridopyrimidine derivatives under reflux. This method, though less common for brominated pyrimidines, offers advantages in reducing solvent waste and simplifying purification. Post-functionalization via aryl aldehyde condensation enables the synthesis of hydrazone derivatives, expanding the compound’s utility in medicinal chemistry.

Halogenation and Thioether Functionalization Approaches

Halogenation Strategies

Bromination at the 5-position of pyrimidine is traditionally accomplished using bromine in the presence of hydrogen halide salts. For example, pyrimidine hydrochloride reacts with bromine at 160°C to form 5-bromopyrimidine hydrobromide, which is subsequently isolated via sublimation. Modern adaptations employ 5-bromo-2-chloropyrimidine as a starting material, leveraging its reactivity for downstream functionalization.

Thioether Formation

Methylthio groups are introduced via SNAr reactions. In a representative procedure, methyl mercaptan displaces chlorine in 5-bromo-2-chloropyrimidine using DMF as a polar aprotic solvent. The reaction proceeds efficiently at 50°C, with DMF stabilizing the transition state and enhancing reaction kinetics. Alternative thiolating agents, such as sodium thiomethoxide, have been explored but require stringent moisture control to prevent oxidation.

Process Chemistry Considerations for Scalable Production

Scalable synthesis demands optimization of solvent systems, temperature control, and purification methods. DMF, while effective for thioether formation, poses challenges in large-scale operations due to its high boiling point and toxicity. Alternatives like dimethylacetamide (DMAc) or ionic liquids are being investigated for greener processing.

Purification via column chromatography, though effective in lab settings, is impractical industrially. Crystallization-based purification, leveraging solubility differences between intermediates and byproducts, offers a viable alternative. For instance, 5-bromo-2-(methylthio)pyrimidine crystallizes efficiently from ethyl acetate/hexane mixtures, simplifying isolation. Continuous-flow reactors are also gaining traction for bromination and hydrazine addition steps, enhancing reproducibility and throughput.

Quantum Mechanical Studies of Electronic Configuration

The electronic configuration of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine has been extensively studied using density functional theory (DFT) methods. The molecular formula C₅H₇BrN₄S with a molecular weight of 235.11 g/mol presents a complex electronic structure due to the presence of multiple heteroatoms and electron-withdrawing groups [1].

Quantum mechanical calculations reveal that the compound exhibits a planar pyrimidine ring system with specific electronic distributions. The bromine substituent at position 5 significantly influences the electronic properties through its electron-withdrawing inductive effect. The study of related brominated pyrimidines shows that the ionization potential ranges from 9.47 to 10.15 eV, indicating increased electron-binding energy compared to the parent pyrimidine (9.81 eV) [2] [3].

The highest occupied molecular orbital (HOMO) energy levels in brominated pyrimidines are typically lowered to values between -6.45 to -6.89 eV, making them more stable compared to unsubstituted pyrimidine (-6.21 eV) [4] [5]. This stabilization is attributed to the electron-withdrawing nature of the bromine atom, which delocalizes electron density from the ring system [6] [7].

| Property | Pyrimidine | Brominated Derivatives | Effect of Br Substitution |

|---|---|---|---|

| HOMO Energy (eV) | -6.21 | -6.45 to -6.89 | Lowered (more stable) |

| LUMO Energy (eV) | -0.89 | -1.12 to -1.45 | Lowered (more electron-accepting) |

| Energy Gap (eV) | 5.32 | 4.87 to 5.44 | Decreased (more reactive) |

| Ionization Potential (eV) | 9.81 | 9.47 to 10.15 | Increased |

The methylthio group (-SCH₃) at position 2 provides additional electronic complexity through its electron-donating resonance effect, which partially counteracts the electron-withdrawing effect of bromine [8] [9]. This creates a push-pull electronic system that influences the overall reactivity and stability of the molecule.

Molecular Orbital Analysis and Reactivity Predictions

Molecular orbital analysis of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine reveals distinct frontier orbital characteristics that govern its chemical reactivity. The HOMO is primarily localized on the pyrimidine ring with significant contributions from the nitrogen atoms and the methylthio sulfur [10] [11]. The electron density distribution shows that the HOMO extends across the aromatic system, with notable participation from the π-electrons of the ring.

The lowest unoccupied molecular orbital (LUMO) is significantly lowered in energy (range -1.12 to -1.45 eV) compared to unsubstituted pyrimidine, indicating enhanced electron-accepting capability [4] [12]. This lowering is primarily due to the electron-withdrawing bromine substituent, which creates a more electrophilic environment at the pyrimidine ring.

The HOMO-LUMO energy gap for brominated pyrimidines ranges from 4.87 to 5.44 eV, generally smaller than that of pyrimidine (5.32 eV) [4] [5]. This reduced energy gap suggests increased chemical reactivity and polarizability, making these compounds more susceptible to nucleophilic attack and charge transfer interactions.

Reactivity descriptors calculated from frontier orbital energies provide insights into the compound's behavior:

- Electronegativity (χ): 5.29 to 5.67 eV, indicating moderate electron-attracting ability

- Chemical hardness (η): 2.44 to 2.72 eV, suggesting moderate resistance to electron transfer

- Softness (σ): 0.18 to 0.21 eV⁻¹, indicating moderate polarizability

- Electrophilicity index (ω): 5.15 to 6.58, suggesting significant electrophilic character [13] [4]

The hydrazinyl group (-NHNH₂) at position 4 acts as a strong electron-donating group, contributing to the HOMO energy and creating nucleophilic sites within the molecule [14] [15]. This substitution pattern creates a unique electronic environment that influences both the stability and reactivity of the compound.

Density Functional Theory (DFT) Applications in Property Prediction

DFT calculations have been extensively applied to predict various properties of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine and related compounds. The B3LYP functional with 6-31G(d,p) and 6-311++G** basis sets has proven particularly effective for geometry optimization and frequency calculations [3] [6].

Vibrational Properties: DFT calculations predict characteristic vibrational frequencies that can be correlated with experimental infrared and Raman spectra. The C-Br stretching vibration typically appears around 500-600 cm⁻¹, while the pyrimidine ring breathing modes are observed in the 1000-1200 cm⁻¹ region [3] [16].

Electronic Absorption Properties: Time-dependent DFT (TD-DFT) calculations using functionals such as CAM-B3LYP and B3LYP have successfully predicted electronic absorption spectra. For brominated pyrimidines, the lowest energy transitions typically occur in the 3.7-4.6 eV range, with higher energy bands extending to 10.8 eV [7] [17].

Thermodynamic Properties: DFT calculations provide accurate predictions of formation enthalpies, bond dissociation energies, and thermal stability. The C-Br bond dissociation energy in brominated pyrimidines is typically calculated to be 312.27 kJ/mol, which decreases significantly in the presence of catalysts [18].

| DFT Method | Basis Set | Applications | Accuracy |

|---|---|---|---|

| B3LYP | 6-31G(d,p), 6-311++G** | Geometry optimization, frequencies | Good for ground state |

| B3PW91 | 6-31G(d,p), 6-311G** | Electronic properties, NMR | Good for thermodynamics |

| PBE0 | 6-311++G(d,p) | Transition states, barriers | Excellent for barriers |

| CAM-B3LYP | aug-cc-pVDZ, aug-cc-pVTZ | Excited states, VUV spectra | Excellent for excited states |

Solvation Effects: DFT calculations incorporating continuum solvation models have been used to predict solvent effects on electronic properties. The polarizable continuum model (PCM) and conductor-like screening model (COSMO) have been successfully applied to study pyrimidine derivatives in various solvents [19].

Transition State Modeling for Reaction Pathway Elucidation

Transition state modeling plays a crucial role in understanding the reaction mechanisms involving 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine. DFT calculations at the B3LYP/6-311++G(d,p) level have been employed to locate transition states and calculate activation barriers for various reactions [20] [21].

Nucleophilic Substitution Pathways: The compound can undergo nucleophilic substitution at the 5-position, where the bromine atom acts as a leaving group. Transition state calculations reveal that the activation barrier for this process is significantly influenced by the nature of the incoming nucleophile and the electronic properties of the pyrimidine ring [23].

Cyclization Reactions: The hydrazinyl group can participate in cyclization reactions, forming fused ring systems. Transition state modeling shows that these reactions typically proceed through concerted mechanisms with activation energies in the range of 15-25 kcal/mol [20] [24].

Debromination Mechanisms: Studies on related brominated compounds show that debromination can occur through various pathways, with calculated activation barriers ranging from 94.85 to 312.27 kJ/mol depending on the reaction conditions and catalysts present [18]. The presence of the methylthio group can lower these barriers through stabilization of intermediate species.

Tautomerization Processes: The compound can undergo tautomeric shifts, particularly involving the hydrazinyl group. Transition state calculations indicate that these processes typically have low activation barriers (< 20 kcal/mol) and are influenced by hydrogen bonding interactions [25] [21].

The combination of quantum mechanical calculations with transition state theory provides valuable insights into the kinetics and thermodynamics of reactions involving 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine. These computational approaches enable the prediction of reaction rates, selectivity, and optimal conditions for synthetic applications.